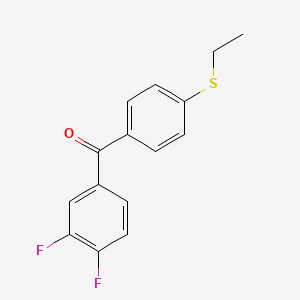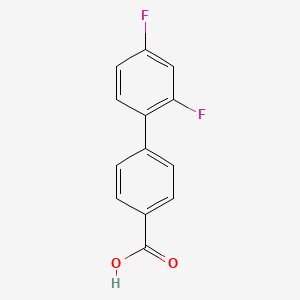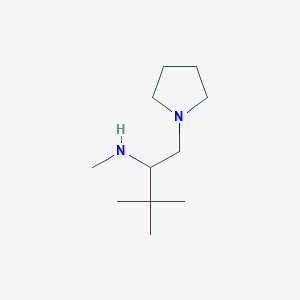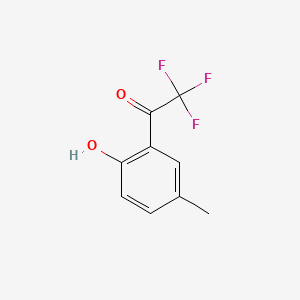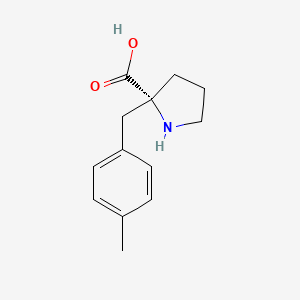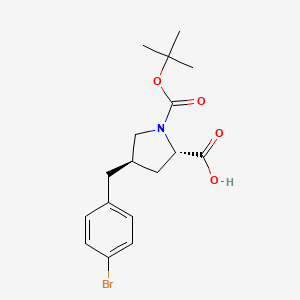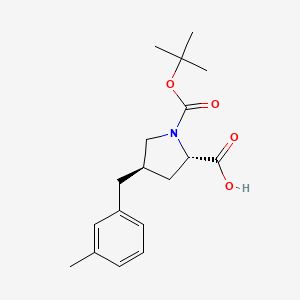![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium CAS No. 74665-17-1](/img/no-structure.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Ti(IV)-Bis(2,2',2''-nitrilotriethanol) and is a chelating agent that can form stable complexes with various metal ions.
Applications De Recherche Scientifique
Catalysis and Synthesis
2-[Bis(2-hydroxyethyl)amino]ethanol: is used in the synthesis of esters, particularly in the formation of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate. This compound is synthesized over mixed metal oxides and is significant in the production of surfactants due to its biodegradable and less toxic nature . The catalysts used in this process are environmentally friendly and can be easily recovered and reused, making the process sustainable.
Metal Ion Buffering
This compound also plays a role in metal ion buffering . It forms stable binary and ternary complexes with metal ions like Mg²⁺, Ca²⁺, and Cu²⁺, which are crucial in biological systems. The stability constants of these complexes have been determined, and the compound is used as a buffer in systems containing metal ions .
Environmental Remediation
Finally, titanium and its compounds are used in environmental remediation. Titanium dioxide, for instance, is used in the photocatalytic degradation of pollutants in water and air purification systems.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves the reaction of 2-aminoethanol with titanium isopropoxide in the presence of propan-2-ol as a solvent.", "Starting Materials": [ "2-aminoethanol", "titanium isopropoxide", "propan-2-ol" ], "Reaction": [ "Add titanium isopropoxide to propan-2-ol and stir for 30 minutes.", "Add 2-aminoethanol to the mixture and stir for 24 hours at room temperature.", "Filter the mixture to remove any solid impurities.", "The resulting product is 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium." ] } | |
Numéro CAS |
74665-17-1 |
Nom du produit |
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
Formule moléculaire |
C9H23NO4Ti |
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
Clé InChI |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
SMILES canonique |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



